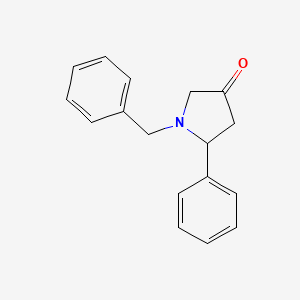

1-Benzyl-5-phenylpyrrolidin-3-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H17NO |

|---|---|

Molecular Weight |

251.32 g/mol |

IUPAC Name |

1-benzyl-5-phenylpyrrolidin-3-one |

InChI |

InChI=1S/C17H17NO/c19-16-11-17(15-9-5-2-6-10-15)18(13-16)12-14-7-3-1-4-8-14/h1-10,17H,11-13H2 |

InChI Key |

VPLDIYPXBMHGBW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(N(CC1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Benzyl 5 Phenylpyrrolidin 3 One and Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For 1-benzyl-5-phenylpyrrolidin-3-one, several strategic disconnections can be envisioned, guiding the design of synthetic routes.

A primary disconnection strategy involves breaking the bonds forming the pyrrolidine (B122466) ring. One logical approach is to disconnect the C2-N and C5-C4 bonds, suggesting a 1,3-dipolar cycloaddition reaction. This would involve a precursor azomethine ylide and a suitable dipolarophile. Another key disconnection is at the C4-C5 and N-C5 bonds, pointing towards a Mannich-type reaction followed by cyclization. wikipedia.orgbyjus.com

Further analysis could involve disconnecting the N-benzyl and C5-phenyl bonds at various stages, allowing for the introduction of these substituents onto a pre-formed pyrrolidin-3-one core. The choice of disconnection strategy is often influenced by the desired stereochemistry and the availability of starting materials. The application of pattern recognition and considering the three-dimensional stereochemistry of the molecule can often reveal alternative and more efficient synthetic pathways. elsevier.comox.ac.uk

Direct Cyclization Approaches to the Pyrrolidin-3-one Core

Direct cyclization methods offer a straightforward route to the pyrrolidin-3-one ring system, either through intramolecular or intermolecular bond formation.

Intramolecular cyclization strategies are powerful for constructing cyclic systems as they can be entropically favored. For the synthesis of 1-benzyl-5-phenylpyrrolidin-3-one, a key intramolecular approach is the Dieckmann cyclization. researchgate.net This reaction involves the base-promoted intramolecular condensation of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield the desired ketone. A plausible precursor for this route would be an N-benzyl-N-(2-ethoxycarbonylethyl)amino acid ester.

Another notable intramolecular cyclization involves the reaction of 1-(ω-phenylalkyl)-2-(nitromethylene)pyrrolidines in triflic acid. researchgate.net This process proceeds through the formation of a conjugated iminium–hydroxynitrilium dication, which then undergoes an electrophilic aromatic substitution to create a tricyclic iminium compound. researchgate.net While not directly yielding 1-benzyl-5-phenylpyrrolidin-3-one, this methodology showcases a powerful intramolecular cyclization for creating complex pyrrolidine-containing structures.

Recent advancements have also explored the 5-endo-trig cyclization of conjugated 2-azaallyl radicals to produce 4-pyrrolin-3-ones, which are precursors to pyrrolidin-3-ones. nih.gov This method highlights the potential of radical cyclizations in synthesizing this heterocyclic core.

Intermolecular cyclization reactions involve the coming together of two or more separate molecules to form the ring system. A one-pot, three-component reaction of an amino ester, an aldehyde (like benzaldehyde), and a maleimide (B117702) can lead to the formation of a pyrrolidine adduct. nih.gov This adduct can then be further functionalized.

Another intermolecular approach involves the reaction of donor-acceptor cyclopropanes with primary amines such as anilines or benzylamines. mdpi.comnih.gov This Lewis acid-catalyzed ring-opening of the cyclopropane (B1198618), followed by in situ lactamization, provides a direct route to 1,5-substituted pyrrolidin-2-ones, which can be potential precursors to the target molecule. mdpi.comnih.gov

Multicomponent Reaction (MCR) Strategies for Pyrrolidinone Construction

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. MCRs are advantageous due to their atom economy, operational simplicity, and ability to rapidly generate molecular complexity.

The 1,3-dipolar cycloaddition is a powerful and widely used method for the synthesis of five-membered heterocycles, including pyrrolidines. wikipedia.orgnumberanalytics.comyoutube.com This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as an azomethine ylide, with a dipolarophile, typically an alkene or alkyne. wikipedia.orgwikipedia.org

Azomethine ylides are nitrogen-based 1,3-dipoles that can be generated in situ from various precursors, including the condensation of an amine with an aldehyde or the ring-opening of aziridines. wikipedia.org For the synthesis of 1-benzyl-5-phenylpyrrolidin-3-one, an azomethine ylide can be generated from N-benzylglycine and an aldehyde. This ylide then reacts with a suitable dipolarophile. The reaction is often highly regio- and stereoselective, allowing for the controlled formation of multiple stereocenters. wikipedia.orgrsc.org

The versatility of this approach is demonstrated by the wide range of substrates that can be employed. For instance, iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams has been developed, expanding the scope of accessible pyrrolidine structures. acs.orgnih.govunife.it This method allows for both inter- and intramolecular cycloadditions. acs.orgnih.gov Copper-catalyzed asymmetric 1,3-dipolar cycloadditions have also been utilized to synthesize chiral fluoropyrrolidines, highlighting the potential for creating diverse analogues. nih.gov

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions for Pyrrolidine Synthesis

| 1,3-Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Reference |

| N-aryl glycines and alkenyl aldehyde | --- | Heat | Octahydropyrrolo[3,4-b]pyrroles | nih.gov |

| Amino ester, 2-bromobenzaldehyde | Maleimide | Et3N, EtOH, Heat | Pyrrolidine adducts | nih.gov |

| Tertiary amides/lactams | Electron-deficient alkenes | Iridium complex (Vaska's complex) | Functionalized pyrrolidines | acs.orgnih.govunife.it |

| Isatin, L-proline | N-ethylmaleimide | EtOH, Room Temperature | N-fused pyrrolidinyl-dispirooxindoles | nih.gov |

The Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and a compound with an acidic proton (like a ketone or ester). wikipedia.orgbyjus.comorganic-chemistry.org The resulting product is a β-amino carbonyl compound, known as a Mannich base. byjus.com This reaction can be adapted to synthesize pyrrolidinones through a subsequent cyclization step.

A notable application is the nitro-Mannich/lactamization cascade. nih.gov This efficient three-component reaction utilizes a nitroalkane (like methyl 3-nitropropanoate), an in situ formed imine (from an aldehyde and an amine), leading directly to pyrrolidinone derivatives. This method is often highly diastereoselective. nih.gov

Furthermore, a one-pot nitro-Mannich/hydroamination cascade has been developed for the synthesis of substituted pyrrolidines. nih.govrsc.org This process, controlled by a combination of base and gold catalysis, can generate pyrrolidines with three stereocenters in high yields and with excellent diastereoselectivities. nih.govrsc.org An enantioselective version of this cascade, combining organocatalysis and gold catalysis, allows for the preparation of enantioenriched pyrrolidine derivatives. acs.org

Table 2: Examples of Mannich-type Reactions for Pyrrolidine Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

| Nitro-Mannich/Lactamization Cascade | Methyl 3-nitropropanoate, in situ formed imines | --- | Pyrrolidin-2-ones | nih.gov |

| Nitro-Mannich/Hydroamination Cascade | Nitroallene, protected imine | Organocatalyst and Gold catalyst | Enantioenriched trisubstituted pyrrolidines | acs.org |

| Nitro-Mannich/Hydroamination Cascade | Nitro-allene, protected aldimine | Base and Gold(I) catalyst | Substituted pyrrolidines | nih.govrsc.org |

Other Tandem and Cascade Methodologies

One of the most prominent tandem strategies for pyrrolidine synthesis is the [3+2] cycloaddition reaction involving azomethine ylides. nih.govacs.org These 1,3-dipoles, often generated in situ from the condensation of an amine and an aldehyde, can react with a variety of dipolarophiles to construct the five-membered pyrrolidine ring with high regioselectivity. Multicomponent reactions (MCRs) that generate the azomethine ylide and the dipolarophile in the same pot have been developed, allowing for the rapid assembly of polysubstituted pyrrolidines. researchgate.nettandfonline.com For instance, a three-component reaction between an amino acid, an aldehyde, and a maleimide can efficiently generate complex pyrrolidine structures. tandfonline.com These methodologies can create multiple new bonds and stereocenters in a single, highly convergent step. researchgate.net

| Reaction Type | Reactants | Key Features | Outcome | Reference |

| Tandem [3+2] Cycloaddition | Amino acid, Aldehyde, Alkene | In situ generation of azomethine ylide | Forms polysubstituted pyrrolidine ring | nih.govacs.orgtandfonline.com |

| Multicomponent Double [3+2] Cycloaddition | Azomethine ylides | Generates six bonds and seven chiral centers in one pot | Pyrrolidine-fused tetracyclic compounds | researchgate.net |

| Tandem Mannich/Conia-Ene Cyclization | N-propargyl amido alcohols, 1,3-Dicarbonyl compounds | Indium(III) triflate catalyzed | Tetrahydropyrroloisoindolone derivatives | researchgate.net |

Catalytic Approaches in 1-Benzyl-5-phenylpyrrolidin-3-one Synthesis

Catalysis provides an economical and environmentally friendly pathway to pyrrolidin-3-one derivatives, often enabling high levels of stereocontrol that are difficult to achieve with stoichiometric reagents.

Transition metals are versatile catalysts for a variety of transformations that can be applied to the synthesis of pyrrolidine rings. Silver and iridium catalysts have proven particularly effective in facilitating cycloaddition reactions.

Silver (Ag) Catalysis: Silver salts, such as silver carbonate (Ag₂CO₃), are effective catalysts for [3+2] cycloaddition reactions between azomethine ylides and electron-deficient alkenes. nih.govacs.org This methodology allows for the synthesis of densely substituted pyrrolidines with high regio- and diastereoselectivity. The catalyst facilitates the formation of the azomethine ylide, enabling the cycloaddition to proceed efficiently under mild conditions. acs.org

Iridium (Ir) Catalysis: Iridium complexes, such as Vaska's complex [IrCl(CO)(PPh₃)₂], can catalyze the reductive generation of both stabilized and unstabilized azomethine ylides from tertiary amides and lactams. acs.org Using a silane (B1218182) reductant like tetramethyldisiloxane (TMDS), this method provides access to a broad range of ylides that subsequently undergo [3+2] cycloaddition with alkenes. This strategy is notable for its wide substrate scope and its ability to generate highly functionalized and polycyclic pyrrolidine structures. acs.org

Palladium (Pd) Catalysis: While not directly forming the pyrrolidin-3-one core, palladium-catalyzed reactions are instrumental in synthesizing related structures like 3,3-disubstituted isoindolinones, which share a similar γ-lactam framework. Asymmetric tandem Heck/Suzuki coupling reactions of 1,1-disubstituted enamides have been developed to generate these structures, which bear a quaternary stereocenter, with high enantioselectivity. rsc.org

| Metal Catalyst | Reaction Type | Substrates | Key Advantage | Reference |

| Ag₂CO₃ | [3+2] Dipolar Cycloaddition | Azomethine Ylides, Alkenes | High regio- and diastereoselectivity for densely substituted pyrrolidines. | nih.govacs.org |

| [IrCl(CO)(PPh₃)₂] / TMDS | Reductive [3+2] Cycloaddition | Amides/Lactams, Alkenes | Broad scope, access to unstabilized azomethine ylides. | acs.org |

| Palladium Complexes | Asymmetric Heck/Suzuki Coupling | 1,1-Disubstituted Enamides, Boronic Acids | Forms related isoindolinones with quaternary stereocenters. | rsc.org |

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules without the need for metal catalysts. nih.gov This field has provided elegant solutions for the construction of chiral pyrrolidine and pyrrolidinone scaffolds.

A prominent strategy involves the use of chiral secondary amines, such as proline and its derivatives, to catalyze domino reactions. For example, an aza-Michael/aldol (B89426) domino reaction between α-ketoamides and α,β-unsaturated aldehydes can produce functionalized 1,3,5-triarylpyrrolidin-2-ones. nih.gov These reactions proceed with the formation of multiple C-C and C-N bonds, establishing up to three contiguous stereocenters with excellent diastereoselectivities (>20:1) and good to excellent enantioselectivities (up to 96% ee). nih.gov

Chiral phosphoric acids have also been employed as effective organocatalysts. An asymmetric 'clip-cycle' strategy utilizes a chiral phosphoric acid to catalyze the enantioselective intramolecular aza-Michael cyclization of a Cbz-protected bis-homoallylic amine onto a thioacrylate activating group. whiterose.ac.uk This method provides access to various substituted pyrrolidines and spiropyrrolidines with high enantiomeric excesses. whiterose.ac.uk

| Organocatalyst Type | Reaction | Substrates | Stereochemical Outcome | Reference |

| Chiral Secondary Amines (e.g., Proline derivatives) | Aza-Michael/Aldol Domino | α-Ketoamides, α,β-Unsaturated Aldehydes | High dr (>20:1), High ee (up to 96%) | nih.gov |

| Chiral Phosphoric Acid | Intramolecular Aza-Michael | Cbz-protected bis-homoallylic amines | High enantioselectivity | whiterose.ac.uk |

| Diphenylprolinol Trimethylsilyl Ether | One-pot [3+2] Cycloaddition/Ring-opening | Benzothiazolium salts, α,β-Unsaturated Aldehydes | High dr (>20:1), High ee (≤98%) | rsc.org |

Biocatalysis leverages the inherent selectivity of enzymes to perform chemical transformations under mild, environmentally benign conditions. While the direct enzymatic synthesis of 1-benzyl-5-phenylpyrrolidin-3-one is not extensively documented, the principles of biocatalysis have been applied to the synthesis of chiral pyrrolidine precursors, which are pivotal in drug synthesis. nih.gov

Enzymes such as reductases, hydrolases, and oxidases are capable of recognizing specific functional groups and stereocenters, making them ideal for asymmetric synthesis. For instance, the reduction of a proline derivative to the corresponding prolinol, a key precursor for many pyrrolidine-containing drugs, can be achieved using various enzymes. nih.gov The potential for biocatalysis is also seen in the substrate-controlled N-acyliminium cyclization to form complex bicyclic peptides containing a pyrrolidine ring, a reaction that can be influenced by enzymatic catalysis to achieve high stereocontrol. acs.org The application of enzymes could provide a green and highly selective alternative to traditional chemical methods for accessing chiral pyrrolidin-3-one building blocks.

Stereoselective Synthesis of Pyrrolidin-3-one Derivatives

Achieving stereocontrol is paramount in the synthesis of biologically active molecules. Beyond asymmetric catalysis, the use of chiral auxiliaries covalently bonded to the substrate is a classic and robust strategy for directing the stereochemical outcome of a reaction.

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the facial selectivity of a reaction, after which it can be removed and ideally recycled. sigmaaldrich.comwikipedia.org This approach ensures the formation of a specific diastereomer, which can then be converted to the desired enantiomerically pure product.

A powerful example of this strategy is the use of a chiral N-tert-butanesulfinyl group in the synthesis of densely substituted pyrrolidines. nih.govacs.org The auxiliary is attached to a 1-azadiene, which then participates in a highly diastereoselective [3+2] cycloaddition with an azomethine ylide. The chiral sulfinyl group effectively shields one face of the azadiene, directing the approach of the dipole and inducing the formation of the final pyrrolidine with a specific absolute configuration. For example, an (S)-configured sulfinyl group can induce a (2S,3R,4S,5R) absolute configuration in the resulting pyrrolidine product. nih.gov This method allows for the simultaneous generation of up to four stereogenic centers with high control. acs.org

| Chiral Auxiliary | Reaction Type | Substrate | Key Advantage | Reference |

| N-tert-Butanesulfinyl group | [3+2] Dipolar Cycloaddition | 1-Azadienes | High diastereoselectivity, control over up to four stereocenters. | nih.govacs.org |

| Oxazolidinones | Alkylation, Aldol Reactions | N-Acyl oxazolidinones | Well-established, predictable stereochemical outcomes, easily removed. | wikipedia.org |

| (R)-BINOL | Grignard Addition | Arylglyoxals | Controls addition to carbonyl group, affording protected atrolactaldehyde. | wikipedia.org |

Asymmetric Catalysis

Asymmetric catalysis offers a powerful approach to the enantioselective synthesis of chiral pyrrolidinones. The use of chiral catalysts allows for the conversion of prochiral starting materials into chiral products with high enantiomeric excess.

One notable strategy involves the use of transaminases, which are pyridoxal-5'-phosphate-dependent enzymes. acs.org These biocatalysts facilitate the asymmetric transfer of an amino group from a donor to a ketone, enabling the stereoselective synthesis of chiral 2-substituted pyrrolidines and piperidines from ω-chloroketones. acs.org This method provides access to both enantiomers by selecting the appropriate transaminase, often achieving high enantiomeric excesses (>95%). acs.org The enzymatic reaction is followed by spontaneous cyclization to yield the desired N-heterocycle.

Another approach utilizes chiral organocatalysts. For instance, chiral cis-2,5-disubstituted pyrrolidine organocatalysts have been synthesized and successfully applied in the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes, yielding products with excellent enantioselectivity (up to >99% ee). rsc.org Similarly, prolinamide-based organocatalysts, often derived from proline and chiral amino alcohols, have been developed for asymmetric aldol and Michael reactions, key steps that can be employed in the synthesis of functionalized pyrrolidinone precursors. mdpi.com

Palladium-catalyzed asymmetric synthesis has also been reported for producing enantioenriched isoindolinones, which share a similar structural motif. This method involves the tandem Heck/Suzuki coupling of 1,1-disubstituted enamides with aryl or alkenyl boronic acids, resulting in high enantioselectivity and tolerance of various functional groups. rsc.org

Chirality Transfer Approaches

Chirality transfer, where the stereochemistry of a chiral starting material is transferred to the product, represents another effective strategy for synthesizing enantiopure pyrrolidinones.

A common method involves the use of chiral pool starting materials, such as amino acids or carbohydrates. For example, a new chiral pyrrolidine has been synthesized from 2,3-O-iso-propylidene-D-erythronolactol, a derivative of D-erythrose. nih.gov This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final pyrrolidinone ring.

Furthermore, aza-semipinacol-type rearrangements involving the transfer of a benzyl (B1604629) group have been utilized in the divergent synthesis of functionalized indenopyridin-2-ones and 2-pyridones. nih.gov This rearrangement allows for the creation of all-carbon quaternary stereogenic centers, demonstrating a novel application of chirality transfer. nih.gov

Modern Synthetic Techniques and Process Intensification

To enhance the efficiency, safety, and scalability of pyrrolidinone synthesis, modern techniques such as microwave-assisted organic synthesis, ultrasound-assisted synthesis, and flow chemistry are being increasingly employed.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. nih.govbeilstein-journals.org In the context of pyrrolidinone synthesis, MAOS has been utilized for various transformations. For instance, the synthesis of 1,2,3-triazolo-carbazole chalcones has been achieved through Claisen-Schmidt condensation followed by a copper-catalyzed Huisgen cycloaddition under both conventional heating and microwave irradiation, with the latter offering significant advantages. researchgate.net

Microwave-assisted multicomponent reactions (MCRs) have also proven to be highly effective for the rapid generation of diverse heterocyclic libraries. beilstein-journals.org These reactions, such as the Ugi and Biginelli reactions, benefit from microwave assistance, leading to higher yields and selectivity. beilstein-journals.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

|---|---|---|---|

| Synthesis of azepinone | 24 h, 49% | 50 min, 82% | beilstein-journals.org |

Ultrasound irradiation can enhance chemical reactivity through acoustic cavitation, which generates localized high temperatures and pressures. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyrrolidinones and their precursors.

One-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones has been reported using ultrasound irradiation in the presence of citric acid as a green catalyst. rsc.org This method offers a clean reaction profile, easy work-up, excellent yields, and short reaction times. rsc.org Similarly, the ultrasound-assisted one-pot synthesis of 3-substituted-isoindolin-1-ones has been demonstrated to accelerate the reaction rate. nih.gov

The synthesis of 2-benzylidenebenzofuran-3(2H)-ones, also known as aurones, from 1-(2'-hydroxy-phenyl)-3-phenyl-propenones has been efficiently achieved using copper acetate (B1210297) in ethanol (B145695) under ultrasonic irradiation, resulting in faster reactions and higher yields compared to conventional methods. univ.kiev.uaresearchgate.net

Table 2: Examples of Ultrasound-Assisted Synthesis

| Product | Key Features | Reference |

|---|---|---|

| Substituted 3-pyrrolin-2-ones | Citric acid catalyst, green solvent, high yields, short reaction time | rsc.org |

| 3-Substituted-isoindolin-1-ones | Accelerated reaction rate | nih.gov |

Flow chemistry, where reactions are performed in a continuously flowing stream, offers numerous advantages over batch processing, including enhanced safety, better process control, and easier scalability. acs.org

A significant application of flow chemistry in pyrrolidine synthesis is electroreductive cyclization. This method allows for the synthesis of pyrrolidine and piperidine (B6355638) derivatives from readily available imines and terminal dihaloalkanes in a flow microreactor. nih.govnih.gov The large specific surface area of the microreactor leads to efficient reduction of the substrate imine on the cathode, providing the target compounds in good yields. nih.govnih.gov This technique is considered a green and efficient method as it often eliminates the need for expensive or toxic reagents. nih.gov

Continuous flow electrochemistry has also been used for the oxidative cyclization of 2-pyrrolidinones, achieving excellent productivity and high yields. acs.org The precise control over reaction parameters in a flow reactor, such as the small interelectrode gap and large electrode surface area to reactor volume ratio, contributes to the improved efficiency of the electrosynthesis. acs.org

Green Chemistry Principles in Pyrrolidinone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrrolidinones to minimize environmental impact and enhance sustainability. instituteofsustainabilitystudies.com Key aspects include the use of safer solvents, waste prevention, and atom economy.

The use of greener solvents is a primary focus. For instance, N-butylpyrrolidinone is considered an environmentally friendlier alternative to solvents like DMF, NMP, and CH2Cl2 in solid-phase peptide synthesis. skpharmteco.com Ethanol is another eco-friendly solvent that has been used in the multicomponent synthesis of 2-pyrrolidinone (B116388) derivatives. vjol.info.vn The development of synthesis processes in aqueous media, such as the synthesis of N-methylpyrrolidine using a potassium carbonate catalyst, further exemplifies the shift towards greener solvents. researchgate.net

Waste prevention is another core principle. instituteofsustainabilitystudies.com Multicomponent reactions inherently contribute to this by combining multiple starting materials in a single step, thus reducing the number of synthetic steps and the amount of waste generated. vjol.info.vn The design of synthetic methods to maximize the incorporation of all materials used in the process into the final product, known as atom economy, is also a key consideration in modern pyrrolidinone synthesis. instituteofsustainabilitystudies.com

The adoption of techniques like microwave-assisted and ultrasound-assisted synthesis, as well as flow chemistry, aligns with green chemistry principles by often reducing energy consumption, reaction times, and the use of hazardous reagents. beilstein-journals.orgrsc.orgnih.gov

Solvent-Free and Aqueous Medium Reactions

The use of organic solvents in chemical synthesis contributes significantly to chemical waste and environmental pollution. Consequently, the development of solvent-free and aqueous-based synthetic protocols is a key area of green chemistry research.

Solvent-Free Approaches:

Solvent-free reactions, often conducted under neat conditions or through grinding, can lead to higher efficiency, shorter reaction times, and simplified work-up procedures. tandfonline.comresearchgate.net For the synthesis of pyrrolidinone derivatives, several solvent-free methods have been reported. One notable example is the reductive amination of levulinic acid with various anilines using a reducing agent, which proceeds without the need for a solvent or a catalyst. nih.govresearchgate.net This methodology offers a metal-free and efficient route to N-substituted pyrrolidones. nih.gov

Another powerful solvent-free technique involves multicomponent reactions (MCRs) performed by grinding the reactants together at room temperature. tandfonline.comresearchgate.net For instance, the reaction of primary amines, alkyl acetoacetates, and maleic anhydride (B1165640) under neat and catalyst-free grinding conditions has been shown to produce polysubstituted 2-pyrrolidinones in good to high yields (68–94%) within short reaction times (≤ 25 minutes). tandfonline.comresearchgate.net While not directly applied to 1-Benzyl-5-phenylpyrrolidin-3-one, this approach highlights the potential for constructing the pyrrolidinone ring system without the use of conventional solvents.

Aqueous Medium Reactions:

Water is an ideal solvent from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. The synthesis of pyrrolin-2-one derivatives has been successfully achieved in aqueous media. researchgate.net An efficient one-pot, three-component synthesis of 3-pyrrolin-2-ones at room temperature in water has been reported, providing a green and catalyst-free method for generating these derivatives in good yields. researchgate.net Furthermore, the use of ethanol-water mixtures has also been explored as a greener solvent system for the synthesis of novel polycyclic pyrrolidine-fused spirooxindoles via three-component domino reactions under catalyst-free conditions. rsc.org The ultrasound-promoted, one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones using citric acid in ethanol represents another green approach. rsc.org

The following table summarizes representative examples of solvent-free and aqueous medium reactions for the synthesis of pyrrolidinone derivatives.

| Reaction Type | Reactants | Conditions | Product Type | Yield (%) | Reference |

| Solvent-Free Reductive Amination | Levulinic Acid, Anilines | HBpin, Neat | N-substituted pyrrolidones | Not specified | nih.govresearchgate.net |

| Solvent-Free Grinding MCR | Primary Amines, Alkyl Acetoacetates, Maleic Anhydride | Neat, Room Temp. | Polysubstituted 2-pyrrolidinones | 68-94 | tandfonline.comresearchgate.net |

| Aqueous MCR | Aldehydes, Anilines, Dimethyl Acetylenedicarboxylate | Water, Room Temp. | 3-Acyl-5-hydroxy-3-pyrrolin-2-one derivatives | 90-95 | researchgate.net |

| Aqueous Domino Reaction | (E)-3-(2-nitrovinyl)-indoles, Isatins, Chiral polycyclic α-amino acids | EtOH-H₂O, Room Temp. | Polycyclic pyrrolidine-fused spirooxindoles | High | rsc.org |

Atom Economy and Step Economy Considerations

The principles of atom and step economy are central to designing efficient and sustainable synthetic routes. nih.gov Atom economy, a concept introduced by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org Step economy refers to the reduction of the number of synthetic steps required to produce a target molecule, which in turn reduces waste, resource consumption, and labor. nih.gov

Multicomponent Reactions (MCRs): A Strategy for High Atom and Step Economy

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains all or most of the atoms of the starting materials, are inherently atom- and step-economical. researchgate.netrloginconsulting.comtandfonline.com These reactions are highly convergent and efficient, minimizing the formation of byproducts and simplifying purification processes. rloginconsulting.comnih.gov

The synthesis of pyrrolidine and pyrrolidinone derivatives has greatly benefited from the application of MCRs. researchgate.nettandfonline.com For example, the [3+2] dipolar cycloaddition of azomethine ylides is a powerful, atom-economic method for the direct construction of the pyrrolidine ring with control over multiple stereocenters. acs.orgunife.it Glycine-based [3+2] cycloadditions, in particular, offer a versatile and efficient route to pyrrolidine-containing polycycles with minimal byproduct formation. nih.gov

The Ugi and Passerini reactions are classic examples of MCRs with high atom economy, where the only byproduct is often a simple molecule like water. nih.gov The Ugi four-component reaction (Ugi-4CR) is particularly notable for its ability to generate complex bis-amide products in a single step with high yields and modularity. rloginconsulting.comnih.gov Such strategies could be envisioned for the synthesis of 1-Benzyl-5-phenylpyrrolidin-3-one, where the key fragments could be assembled in a highly convergent manner.

The table below illustrates the key principles of atom and step economy in the context of pyrrolidine synthesis.

| Principle | Description | Advantages | Relevance to Pyrrolidinone Synthesis |

| Atom Economy | Maximizes the incorporation of reactant atoms into the final product. wikipedia.orgprimescholars.com | Reduces waste, lowers cost, enhances sustainability. wikipedia.org | MCRs like [3+2] cycloadditions and Ugi reactions offer high atom economy for constructing the pyrrolidine core. nih.govacs.org |

| Step Economy | Reduces the number of individual synthetic steps. nih.gov | Increases overall yield, saves time and resources, simplifies synthesis. nih.gov | Domino and tandem reactions, often employed in MCRs, allow for the formation of complex pyrrolidines in a single pot. rsc.orgtandfonline.com |

By embracing these advanced synthetic methodologies, the production of 1-Benzyl-5-phenylpyrrolidin-3-one and its analogs can be achieved in a more sustainable and efficient manner, aligning with the principles of green chemistry.

Lack of Specific Research Hinders Detailed Analysis of 1-Benzyl-5-phenylpyrrolidin-3-one Reactivity

A comprehensive review of available scientific literature reveals a significant gap in the documented chemical transformations of the specific compound, 1-Benzyl-5-phenylpyrrolidin-3-one . While the broader class of pyrrolidinones is well-represented in chemical research, specific studies detailing the reactivity of this particular substituted derivative are not readily found. Consequently, a detailed, evidence-based article on its chemical transformations and mechanistic insights, as per the requested outline, cannot be constructed at this time.

The intended focus of the analysis was to be on the reactions at the C-3 carbonyl moiety and the α-carbons of the pyrrolidinone ring. This would have included an in-depth look at nucleophilic additions and enolization at the carbonyl group, as well as acid- and base-catalyzed functionalizations and halogenation at the adjacent carbon atoms.

General chemical principles suggest that the carbonyl group at the C-3 position would be susceptible to nucleophilic attack, and the α-carbons would be reactive towards enolization and subsequent functionalization. The presence of the benzyl group on the nitrogen and the phenyl group at the C-5 position would undoubtedly influence the electronic and steric environment of the molecule, thereby affecting its reactivity. However, without specific published research on 1-Benzyl-5-phenylpyrrolidin-3-one, any discussion of these potential reactions would be purely speculative and not grounded in scientific evidence.

Searches for data on analogous but structurally distinct compounds, such as 1-benzyl-3-pyrrolidinone (B141626), have yielded some information regarding their reactions. For instance, studies on 1-benzyl-3-pyrrolidinone have explored its reduction and its use as a starting material in the synthesis of other complex molecules. However, the presence of a bulky phenyl group at the C-5 position in the target compound would significantly alter its reactivity profile compared to these analogues.

The absence of specific literature for 1-Benzyl-5-phenylpyrrolidin-3-one prevents the creation of the requested detailed research findings and data tables for its nucleophilic addition, enolization, acid- and base-catalyzed functionalizations, and halogenation reactions. Further empirical research is required to elucidate the specific chemical behaviors of this compound.

Chemical Transformations and Mechanistic Insights into 1 Benzyl 5 Phenylpyrrolidin 3 One Reactivity

Transformations Involving the N-1 Benzyl (B1604629) Group

The N-benzyl group is a common protecting group for secondary amines in organic synthesis. organic-chemistry.org Its strategic removal or further modification is a key aspect of the synthetic utility of 1-benzyl-5-phenylpyrrolidin-3-one.

The removal of the N-benzyl group is a crucial step to liberate the secondary amine of the pyrrolidinone core, allowing for further derivatization at the nitrogen atom. The most prevalent method for this transformation is catalytic hydrogenolysis.

This process involves the cleavage of the carbon-nitrogen bond by reaction with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a standard catalyst for this transformation, often performed under a hydrogen atmosphere. organic-chemistry.org Alternative hydrogen sources, such as 1,4-cyclohexadiene, can also be employed, particularly when other reducible functional groups are present in the molecule. organic-chemistry.org

Nickel-based catalysts have also emerged as effective agents for hydrogenolysis reactions. rsc.orgnih.govnih.gov Mechanocatalytic methods using supported nickel or palladium catalysts can drive the reaction under solvent-free or mild conditions. rsc.orgnih.gov These reactions typically yield the debenzylated pyrrolidinone and toluene (B28343) as a byproduct. organic-chemistry.orgmdpi.com

| Method | Catalyst/Reagent | Hydrogen Source | Typical Byproduct | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | Palladium on Carbon (Pd/C) | H₂ gas | Toluene | organic-chemistry.org |

| Catalytic Transfer Hydrogenation | Palladium on Carbon (Pd/C) | 1,4-Cyclohexadiene, Ammonium Formate | Toluene | organic-chemistry.org |

| Nickel-Catalyzed Hydrogenolysis | Supported Ni (e.g., Ni-ZSM-5, Ni/SiO₂) | H₂ gas | Toluene | nih.gov |

| Acid-Mediated Cleavage | Strong Acids (e.g., HBr, trifluoroacetic acid) | None | Benzyl bromide | organic-chemistry.org |

While often serving as a protecting group, the benzyl moiety itself can be a target for functionalization. Standard electrophilic aromatic substitution reactions can be performed on the benzyl ring, provided the conditions are compatible with the pyrrolidinone core. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation could introduce substituents, typically at the para position due to the directing effect of the alkyl chain attached to the nitrogen.

Research on related N-benzyl pyrrolidine (B122466) structures has demonstrated the feasibility of modifying the N-benzyl group to introduce diverse functionalities and modulate biological activity. nih.govresearchgate.net For instance, the introduction of various aromatic rings to the pyrrolidine nitrogen has been explored in the synthesis of enzyme inhibitors. nih.gov

Reactivity of the C-5 Phenyl Substituent

The phenyl ring at the C-5 position of the pyrrolidone core is another key site for chemical modification, primarily through reactions typical of aromatic compounds.

The C-5 phenyl ring can undergo electrophilic aromatic substitution (EAS) to introduce a variety of functional groups. masterorganicchemistry.com In an EAS reaction, the aromatic ring acts as a nucleophile, attacking a strong electrophile. masterorganicchemistry.com The substituent already present on the ring—in this case, the C-5 carbon of the pyrrolidinone ring—directs the position of the incoming electrophile.

The pyrrolidinyl group attached at C-5 is an alkyl substituent, which is generally a weak activating group and an ortho, para-director. youtube.com Therefore, electrophilic substitution on the C-5 phenyl ring is expected to yield a mixture of ortho- and para-substituted products, with the para product often favored due to reduced steric hindrance.

| Reaction | Reagents | Typical Electrophile (E⁺) | Expected Product | Reference |

|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | para-Nitro derivative | youtube.com |

| Bromination | Br₂ / FeBr₃ | Br⁺ | para-Bromo derivative | youtube.com |

| Chlorination | Cl₂ / AlCl₃ | Cl⁺ | para-Chloro derivative | youtube.com |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | RCO⁺ | para-Acyl derivative | masterorganicchemistry.com |

| Sulfonation | Fuming H₂SO₄ | SO₃ | para-Sulfonic acid derivative | youtube.com |

It is important to consider that the reaction conditions for EAS must be chosen carefully to avoid side reactions, such as reactions with the N-benzyl group or the ketone functionality. libretexts.org

The functionalized C-5 phenyl ring can be further elaborated using modern cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki or Stille coupling, are powerful methods for forming new carbon-carbon bonds. researchgate.netliu.edu

A common strategy involves first introducing a halogen (e.g., bromine or iodine) onto the C-5 phenyl ring via electrophilic aromatic substitution. This halo-aryl derivative can then be coupled with a variety of partners, such as boronic acids (Suzuki reaction), organostannanes (Stille reaction), or other organometallic reagents. researchgate.netnih.gov This approach allows for the synthesis of biaryl compounds or the introduction of complex substituents. Studies on the coupling of 3-halopyrroles with arylboronic acids have shown that catalysts like PdCl₂(dppf) are effective for such transformations, suggesting their applicability to this system. researchgate.net

| Reaction Name | Coupling Partner | Typical Catalyst | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, PdCl₂(dppf) | Aryl-Aryl | researchgate.net |

| Stille Coupling | Organostannane (Ar-SnR₃) | Pd(PPh₃)₄ | Aryl-Aryl | nih.gov |

| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tolyl)₃ | Aryl-Vinyl | |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Aryl-Alkynyl |

Ring-Opening and Rearrangement Pathways

The pyrrolidinone ring, while generally stable, can undergo ring-opening or rearrangement reactions under specific conditions. Such transformations can be initiated by nucleophilic attack, electrophilic activation, or through rearrangement of reactive intermediates. nih.govacs.org

For 1-benzyl-5-phenylpyrrolidin-3-one, the presence of the ketone at C-3 offers a handle for reactivity. For example, under strongly reducing conditions (e.g., with lithium aluminum hydride), the ketone and the amide functionality could potentially be reduced, leading to ring-opening.

Acid- or base-catalyzed rearrangements are also conceivable. The formation of an enolate at the C-2 or C-4 position could initiate subsequent reactions. Furthermore, studies on related pyrrolidine systems have shown that rearrangements can occur via aziridinium (B1262131) ion intermediates, particularly in reactions involving substituents at the α-position to the nitrogen. acs.org The synthesis of complex pyrrolidine-2,3-diones from related starting materials also indicates that the pyrrolidone scaffold can be susceptible to ring transformation reactions when treated with appropriate reagents, such as amines. mdpi.com

Unable to Generate Article on the Chemical Compound “1-Benzyl-5-phenylpyrrolidin-3-one” Due to Lack of Specific Research Data

Despite a thorough search for scientific literature, specific research findings on the photochemical and electrochemical reactivity, as well as detailed reaction mechanisms and kinetics for the chemical compound 1-benzyl-5-phenylpyrrolidin-3-one, are not available in the public domain. Consequently, the generation of a detailed and scientifically accurate article adhering to the requested outline is not possible at this time.

Extensive searches for "photochemical reactivity of 1-benzyl-5-phenylpyrrolidin-3-one," "electrochemical reactivity of 1-benzyl-5-phenylpyrrolidin-3-one," "reaction mechanisms of 1-benzyl-5-phenylpyrrolidin-3-one," and "kinetics of 1-benzyl-5-phenylpyrrolidin-3-one reactions" did not yield any specific studies on this particular molecule. The search results provided general information on related topics such as the electrochemical synthesis of other heterocyclic compounds and general principles of S_N1 and S_N2 reaction mechanisms, but no direct data or detailed research findings for the target compound.

Without specific experimental or theoretical data on the photochemical behavior, electrochemical properties, and the mechanisms and kinetics of its reactions, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy and detail.

Therefore, the sections on "," specifically subsections "3.6. Photochemical and Electrochemical Reactivity" and "3.7. Elucidation of Reaction Mechanisms and Kinetics," cannot be developed as per the user's instructions.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the structure and dynamics of 1-benzyl-5-phenylpyrrolidin-3-one in solution.

¹H and ¹³C NMR Spectral Analysis

The ¹H and ¹³C NMR spectra of 1-benzyl-5-phenylpyrrolidin-3-one provide foundational information about its proton and carbon environments, respectively. In a typical ¹H NMR spectrum, the protons of the benzyl (B1604629) and phenyl rings resonate in the aromatic region, generally between 7.0 and 8.0 ppm. The methylene (B1212753) protons of the benzyl group and the pyrrolidinone ring appear as distinct signals, with their chemical shifts and multiplicities offering insights into their connectivity and spatial relationships. chemicalbook.comchemicalbook.com For instance, the benzylic protons often present as a singlet or a pair of doublets, depending on the rotational freedom and symmetry of the molecule. The protons on the pyrrolidinone ring exhibit complex splitting patterns due to coupling with adjacent protons.

The ¹³C NMR spectrum complements the proton data by detailing the carbon skeleton. The carbonyl carbon of the pyrrolidinone ring is characteristically found in the downfield region, typically around 200 ppm. The aromatic carbons of the benzyl and phenyl groups display a series of signals in the 120-140 ppm range, while the aliphatic carbons of the benzyl methylene and pyrrolidinone ring appear at higher field strengths. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for 1-Benzyl-5-phenylpyrrolidin-3-one and Related Structures

| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carbonyl (C=O) | - | ~208 |

| Aromatic CH (Phenyl & Benzyl) | 7.20 - 7.50 | 127 - 139 |

| Benzyl CH₂ | ~4.30 - 4.60 | ~48 |

| Pyrrolidinone CH₂ (adjacent to N) | ~3.50 - 3.80 | ~53 |

| Pyrrolidinone CH₂ (adjacent to C=O) | ~2.60 - 2.90 | ~45 |

| Pyrrolidinone CH (at C5) | ~4.00 - 4.30 | ~60 |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unravel the complex spin systems and establish unambiguous assignments, a suite of 2D NMR experiments is employed. researchgate.netmdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For 1-benzyl-5-phenylpyrrolidin-3-one, COSY spectra would confirm the connectivity between the protons within the pyrrolidinone ring and any coupling between the benzylic protons and other parts of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on their attached, and often more easily assigned, protons. scielo.br

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. scielo.brmdpi.com This technique is invaluable for piecing together the molecular fragments, for instance, by showing correlations between the benzylic protons and the carbons of the pyrrolidinone ring, or between the C5 proton and the carbons of the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding. ic.ac.ukmdpi.com This is particularly useful for determining the relative stereochemistry and preferred conformation of the molecule in solution. For example, NOE cross-peaks between the benzylic protons and specific protons on the pyrrolidinone ring can define the orientation of the benzyl group. mdpi.com

Conformation and Configurational Assignment via NMR

The dynamic nature of the pyrrolidinone ring and the rotational freedom of the benzyl and phenyl substituents can lead to the existence of multiple conformers in solution. NMR spectroscopy, particularly through the analysis of coupling constants and NOESY data, is instrumental in characterizing these conformational preferences. copernicus.orgresearchgate.netnih.gov The magnitude of vicinal proton-proton coupling constants (³JHH) within the pyrrolidinone ring can be used to estimate dihedral angles via the Karplus equation, providing insight into the ring's puckering.

Furthermore, in cases where stereoisomers are possible, NMR can be used to assign the relative configuration. The observation of specific NOE signals between substituents on the stereocenters can definitively establish their cis or trans relationship. For some related systems, hindered rotation around amide bonds can lead to the observation of distinct sets of NMR signals for different rotamers. scielo.br

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 1-benzyl-5-phenylpyrrolidin-3-one. The most prominent and diagnostic absorption band in the IR spectrum is that of the carbonyl (C=O) stretching vibration of the ketone, which typically appears in the region of 1700-1750 cm⁻¹. The exact position of this band can be influenced by ring strain and electronic effects.

Other characteristic absorptions include:

C-H stretching vibrations: Aromatic C-H stretches are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the benzyl and pyrrolidinone moieties appear just below 3000 cm⁻¹.

C=C stretching vibrations: Aromatic ring stretching vibrations are typically found in the 1450-1600 cm⁻¹ region.

C-N stretching vibrations: The stretching of the carbon-nitrogen bond in the pyrrolidinone ring usually gives rise to an absorption in the 1100-1300 cm⁻¹ range.

Table 2: Characteristic IR Absorption Frequencies for 1-Benzyl-5-phenylpyrrolidin-3-one

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Ketone (C=O) | Stretch | 1700 - 1750 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C-N | Stretch | 1100 - 1300 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of 1-benzyl-5-phenylpyrrolidin-3-one, allowing for the determination of its elemental composition. This technique is crucial for confirming the molecular formula of the compound.

In addition to the molecular ion peak, the mass spectrum displays a series of fragment ions that result from the cleavage of the molecule under the energetic conditions of the mass spectrometer. The fragmentation pattern is a molecular fingerprint and provides valuable structural information. libretexts.orgchemguide.co.uk Common fragmentation pathways for 1-benzyl-5-phenylpyrrolidin-3-one would likely involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the nitrogen atom or the carbonyl group.

Loss of the benzyl group: Fragmentation leading to a prominent peak corresponding to the benzyl cation (m/z 91) or the loss of a benzyl radical. researchgate.net

Loss of the phenyl group: Cleavage resulting in the loss of a phenyl radical or the formation of a phenyl cation.

Cleavage of the pyrrolidinone ring: Ring opening and subsequent fragmentation can lead to a variety of smaller charged species. nih.gov

The study of these fragmentation patterns can help to confirm the connectivity of the different structural units within the molecule. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

While NMR provides information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. mdpi.comresearchgate.net For a crystalline sample of 1-benzyl-5-phenylpyrrolidin-3-one or a closely related derivative, a single-crystal X-ray diffraction experiment can determine bond lengths, bond angles, and torsion angles with high precision. scichemj.orgnih.gov

This technique would definitively establish the conformation of the pyrrolidinone ring (e.g., envelope or twisted conformation) and the relative orientations of the benzyl and phenyl substituents in the crystal lattice. scichemj.org Furthermore, X-ray crystallography can reveal intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the packing of molecules in the solid state. For related pyrrolidinone structures, envelope conformations of the five-membered ring have been observed. nih.gov

Table 3: Illustrative Crystallographic Parameters for a Related Pyrrolidine (B122466) Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.4367 (4) |

| b (Å) | 7.4998 (5) |

| c (Å) | 15.3455 (5) |

| α (°) | 86.448 (4) |

| β (°) | 78.732 (4) |

| γ (°) | 83.943 (5) |

| Volume (ų) | 721.80 (7) |

| Z | 2 |

Data for (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, a structurally related compound. scichemj.org

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable tools for verifying the purity of 1-benzyl-5-phenylpyrrolidin-3-one and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for these purposes.

HPLC is a powerful technique for the separation, identification, and quantification of compounds in a mixture. For a compound like 1-benzyl-5-phenylpyrrolidin-3-one, both reversed-phase and chiral HPLC methods would be applicable.

Reversed-Phase HPLC: This is the primary mode of HPLC used for purity assessment. A nonpolar stationary phase is used with a polar mobile phase. For 1-benzyl-5-phenylpyrrolidin-3-one, a C18 column is a common choice. The separation is based on the hydrophobic interactions between the compound and the stationary phase. A typical HPLC method for a related compound, 1-benzyl-3-pyrrolidinone (B141626), utilizes a Newcrom R1 column with a mobile phase of acetonitrile (B52724) and water, with phosphoric acid as an additive sielc.com. For mass spectrometry compatibility, formic acid can be used as a substitute for phosphoric acid sielc.com.

A hypothetical reversed-phase HPLC method for the purity analysis of 1-benzyl-5-phenylpyrrolidin-3-one is detailed in the table below.

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Note: This is a representative method and may require optimization for specific samples. |

Chiral HPLC: Since 1-benzyl-5-phenylpyrrolidin-3-one possesses a chiral center at the C5 position, it can exist as a pair of enantiomers. The separation of these enantiomers is crucial and is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. For instance, the enantiomers of a similar compound, (3S)-1-Benzyl-3-phenylpyrrolidine, have been successfully resolved using a cellulose tris(3,5-dimethylphenylcarbamate) based column .

A potential chiral HPLC method for the enantiomeric separation of 1-benzyl-5-phenylpyrrolidin-3-one is outlined in the following table.

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Cellulose-based) |

| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

| Note: This is a representative method and the choice of chiral stationary phase and mobile phase composition is critical and may require screening. |

Gas chromatography is another valuable technique for the analysis of volatile and thermally stable compounds like 1-benzyl-5-phenylpyrrolidin-3-one. It is often coupled with a mass spectrometer (GC-MS) for definitive identification of the compound and its impurities.

A plausible GC method for the analysis of 1-benzyl-5-phenylpyrrolidin-3-one is presented below.

| Parameter | Condition |

| Column | Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Injection Mode | Split |

| Note: This is a representative method and would require optimization for the specific analytical problem. |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism for Enantiomers)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light. Electronic Circular Dichroism (ECD) is a powerful chiroptical technique used to investigate the stereochemistry of chiral compounds.

ECD measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum is highly sensitive to the absolute configuration and conformation of the molecule encyclopedia.pubpsu.edu. For the enantiomers of 1-benzyl-5-phenylpyrrolidin-3-one, the ECD spectra would be mirror images of each other.

The interpretation of ECD spectra is often complex and relies heavily on computational modeling. Theoretical ECD spectra are calculated for a given enantiomer using quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT) acs.org. By comparing the experimental ECD spectrum with the calculated spectra for the (R)- and (S)-enantiomers, the absolute configuration of the synthesized compound can be determined.

The ECD spectrum of a lactam, such as the pyrrolidinone ring in 1-benzyl-5-phenylpyrrolidin-3-one, is typically characterized by electronic transitions associated with the amide chromophore acs.orgoptica.org. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the spatial arrangement of the atoms around the chromophore.

While specific experimental ECD data for 1-benzyl-5-phenylpyrrolidin-3-one is not available in the public domain, a hypothetical summary of expected ECD data is provided in the table below.

| Spectral Region | Expected Electronic Transition | Significance |

| 210-240 nm | n -> π | The sign of the Cotton effect in this region is often related to the conformation of the pyrrolidinone ring and the absolute configuration at C5. |

| Below 210 nm | π -> π | This region may show more intense Cotton effects, which are also sensitive to the stereochemistry of the molecule. |

| Note: The exact wavelengths and signs of the Cotton effects would need to be determined experimentally and confirmed by theoretical calculations. |

Future Research Trajectories and Unresolved Challenges

Development of Novel and Sustainable Synthetic Routes

The development of new and more environmentally friendly methods for synthesizing 1-benzyl-5-phenylpyrrolidin-3-one and its analogs is a key area for future research. Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions, expensive catalysts, or generate significant waste. mdpi.com Future efforts should focus on catalyst- and solvent-free methodologies, such as the reductive amination of levulinic acid, which has been shown to be an efficient, metal-free route to N-substituted pyrrolidones. nih.gov Additionally, exploring photo-promoted ring contraction of readily available pyridines with silylborane could offer a highly efficient and atom-economical pathway to functionalized pyrrolidines. nih.gov The use of one-pot, multi-component reactions, such as the [3+2] cycloaddition between chiral N–tert-butanesulfinylazadienes and azomethine ylides, presents another promising avenue for the stereoselective synthesis of densely substituted pyrrolidines. chemistryviews.org

| Synthetic Approach | Description | Potential Advantages |

| Catalyst- and Solvent-Free Reductive Amination | Utilizes a reducing agent like HBpin for the reductive amination of levulinic acid with anilines. nih.gov | Environmentally friendly, avoids metal catalysts and organic solvents. nih.gov |

| Photo-promoted Ring Contraction | Employs light to induce the ring contraction of pyridines with silylborane to form pyrrolidine (B122466) derivatives. nih.gov | Utilizes abundant starting materials, high functional group compatibility. nih.gov |

| [3+2] Cycloaddition Reactions | Involves the reaction of chiral azadienes with in situ generated azomethine ylides to produce highly substituted pyrrolidines. chemistryviews.org | High stereoselectivity, introduces multiple stereocenters in a single step. chemistryviews.org |

| Smiles-Truce Cascade | A one-pot process where arylsulfonamides react with cyclopropane (B1198618) diesters to form α-arylated pyrrolidinones. acs.org | Operationally simple, avoids harsh reagents like strong acids or bases. acs.org |

Exploration of Undiscovered Chemical Reactivity and Transformations

The chemical reactivity of the 1-benzyl-5-phenylpyrrolidin-3-one scaffold is not yet fully explored. The presence of the ketone group at the 3-position, along with the flanking benzyl (B1604629) and phenyl substituents, offers multiple sites for chemical modification. Future research should investigate novel transformations of this core structure. For instance, the chemical reactivity of 2-pyrrolidinones and 3-pyrrolin-2-ones has been evaluated in reactions of addition, nucleophilic substitution, and elimination, providing a basis for exploring similar transformations on the 1-benzyl-5-phenylpyrrolidin-3-one skeleton. researchgate.net The development of catalytic asymmetric reactions, such as the double (1,3)-dipolar cycloaddition, could lead to the synthesis of highly substituted and enantioenriched pyrrolizidines from pyrrolidine precursors. nih.gov Furthermore, investigating the reactivity of the lactam nitrogen and the potential for ring-opening and subsequent recyclization could lead to novel heterocyclic systems.

Integration of Advanced Characterization Techniques for Dynamic Processes

Understanding the dynamic processes and conformational behavior of 1-benzyl-5-phenylpyrrolidin-3-one is crucial for predicting its reactivity and interactions. Advanced characterization techniques can provide unprecedented insights. In situ Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to monitor reaction progress and identify transient intermediates, as has been demonstrated in the study of catalytic asymmetric Michael additions. rsc.org The non-planar nature of the pyrrolidine ring, which undergoes a phenomenon known as "pseudorotation," can be investigated using a combination of experimental techniques like X-ray crystallography and computational modeling. unipa.it Techniques such as Dynamic Mechanical Analysis (DMA) and Thermogravimetric Analysis (TGA) can be used to study the thermal and mechanical properties of materials incorporating this moiety. mdpi.com Furthermore, synchrotron-based techniques like grazing-incidence wide-angle X-ray scattering (GIWAXS) could be used to characterize the microstructure of thin films or materials containing this compound. gatech.edu

| Characterization Technique | Application | Insights Gained |

| In situ NMR Spectroscopy | Real-time monitoring of chemical reactions. rsc.org | Identification of intermediates, understanding reaction mechanisms. rsc.org |

| X-ray Crystallography | Determination of the three-dimensional molecular structure. acs.org | Precise bond lengths, bond angles, and stereochemistry. acs.org |

| Dynamic Mechanical Analysis (DMA) | Measurement of mechanical properties as a function of temperature and frequency. mdpi.com | Glass transition temperature, storage modulus, and damping properties. mdpi.com |

| Thermogravimetric Analysis (TGA) | Measurement of changes in mass as a function of temperature. mdpi.com | Thermal stability and decomposition profile. mdpi.com |

| Synchrotron-based GIWAXS | Characterization of thin film microstructure. gatech.edu | Crystallographic orientation and packing in materials. gatech.edu |

Computational Predictions for Directed Synthesis and Reactivity

Computational chemistry offers a powerful tool to guide the synthesis and predict the reactivity of 1-benzyl-5-phenylpyrrolidin-3-one and its derivatives. mit.edu Quantum chemical studies can elucidate reaction mechanisms and predict the energy barriers of different synthetic pathways, as has been done for the synthesis of pyrrolidinedione derivatives. rsc.org High-level ab initio calculations can determine the most stable molecular structures and their enthalpies of formation. researchgate.net By modeling frontier orbital energies, it is possible to predict the feasibility of reactions, such as photocatalyzed cycloadditions. mit.edu These computational models can prescreen potential reactants and reaction conditions, saving significant time and resources in the laboratory. mit.edu Density Functional Theory (DFT) calculations can also support proposed reaction mechanisms by analyzing the energetics of intermediates and transition states. nih.gov

Expansion of Non-Biological Material and Catalytic Applications

While pyrrolidines are well-known for their biological activity, the potential of 1-benzyl-5-phenylpyrrolidin-3-one in non-biological materials and catalysis remains largely untapped. The pyrrolidine scaffold is used in organocatalysis, where its derivatives have been successfully employed in enantioselective aldol (B89426) and Michael addition reactions. rsc.orgmdpi.com The unique stereoelectronic properties of 1-benzyl-5-phenylpyrrolidin-3-one could be harnessed to design novel chiral catalysts for asymmetric synthesis. In materials science, the incorporation of this rigid, substituted pyrrolidinone core into polymers or covalent organic frameworks (COFs) could lead to materials with tailored properties. acs.org For example, the introduction of such moieties could influence the porosity, mechanical strength, and separation performance of membranes for applications in nanofiltration and gas separation. acs.orgacs.org Furthermore, pyrrolidine-containing compounds can act as ligands for transition metals, opening up possibilities for the development of new catalytic systems for a variety of chemical transformations. unipa.it

Q & A

Basic: What are the standard synthetic routes for 1-Benzyl-5-phenylpyrrolidin-3-one, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves cyclization reactions of pre-functionalized precursors. For example, enantiomerically pure pyrrolidinone derivatives can be synthesized via asymmetric catalysis or chiral pool strategies, as seen in the preparation of (3R,4R)-(-)-1-Benzyl-3,4-pyrrolidindiol (CAS 163439-82-5) using stereoselective hydroxylation . Key variables include:

- Catalyst selection : Chiral auxiliaries or metal catalysts to control stereochemistry.

- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates.

- Temperature control : Reactions often proceed at 60–80°C to balance yield and byproduct formation .

Basic: Which analytical techniques are critical for characterizing 1-Benzyl-5-phenylpyrrolidin-3-one?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions. For example, splitting patterns distinguish benzyl vs. phenyl groups.

- X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated in the structural elucidation of (5E)-1-Benzyl-5-(3,3,3-trichloro-2-oxo-propylidene)pyrrolidin-2-one .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation pathways .

Advanced: How can researchers address discrepancies in reported melting points or spectroscopic data for this compound?

Methodological Answer:

Contradictions often arise from impurities or polymorphic forms. Systematic approaches include:

- Recrystallization : Test solvents (e.g., ethanol vs. hexane) to isolate pure polymorphs.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies phase transitions.

- Cross-Validation : Compare data with structurally similar compounds, such as 1-Benzyl-3,4-pyrrolidindiol derivatives (mp 95°C in multiple studies) .

Advanced: What strategies ensure enantiomeric purity in 1-Benzyl-5-phenylpyrrolidin-3-one derivatives?

Methodological Answer:

- Chiral HPLC : Use columns like Chiralpak® IA/IB to separate enantiomers, referencing retention times of resolved pyrrolidine derivatives .

- Circular Dichroism (CD) : Correlate optical activity with crystallographic data to confirm configuration .

- Enzymatic Resolution : Lipases or esterases can selectively hydrolyze one enantiomer .

Advanced: How to design SAR studies for 1-Benzyl-5-phenylpyrrolidin-3-one in enzyme inhibition?

Methodological Answer:

- Substituent Variation : Synthesize analogs with halogenated or electron-withdrawing groups (e.g., 5-chloro derivatives from spirooxindole-pyrrolidine studies) .

- Enzyme Assays : Use acetylcholinesterase or kinase inhibition protocols with IC determination.

- Molecular Docking : Align with structural data from related compounds (e.g., pyridin-2-yl derivatives in ) to predict binding interactions .

Basic: What safety protocols are essential when handling 1-Benzyl-5-phenylpyrrolidin-3-one?

Methodological Answer:

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., dichloromethane).

- Waste Disposal : Follow guidelines for pyrrolidinone derivatives, as outlined in pharmaceutical safety standards .

Advanced: How to troubleshoot low yields in multi-step syntheses of this compound?

Methodological Answer:

- Intermediate Monitoring : Use TLC or LC-MS after each step to identify bottlenecks.

- Protecting Groups : Employ tert-butoxycarbonyl (Boc) groups to stabilize reactive amines during benzylation .

- Catalytic Optimization : Screen Pd/C or Raney Ni for hydrogenation steps to reduce over-reduction .

Advanced: What computational methods predict the reactivity of 1-Benzyl-5-phenylpyrrolidin-3-one in novel reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.